molecular formula C8H7NO4 B1308321 2,6-Pyridinedicarboxylic acid monomethyl ester CAS No. 7170-36-7

2,6-Pyridinedicarboxylic acid monomethyl ester

Cat. No.: B1308321
CAS No.: 7170-36-7
M. Wt: 181.15 g/mol
InChI Key: VWIOMFMPIVMLIR-UHFFFAOYSA-N
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Scientific Research Applications

2,6-Pyridinedicarboxylic acid monomethyl ester has several applications in scientific research:

Safety and Hazards

2,6-Pyridinedicarboxylic acid monomethyl ester may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

2,6-Pyridinedicarboxylic acid (2,6-PDA), a multi-dentate compound similar to 2,6-Pyridinedicarboxylic acid monomethyl ester, has been employed as a passivating agent to decrease electronic defects in the polycrystalline perovskite film . This suggests potential future applications of this compound in the field of photovoltaics .

Mechanism of Action

Target of Action

The primary target of 6-(methoxycarbonyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .

Mode of Action

6-(methoxycarbonyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts their ability to bind with zinc, thereby inhibiting their function .

Biochemical Pathways

The compound affects the pathways involving ZFPs. ZFPs are involved in various biochemical pathways, including those related to viral replication and packaging , as well as normal cell homeostatic functions . By inhibiting the function of ZFPs, 6-(methoxycarbonyl)picolinic acid can potentially disrupt these pathways.

Pharmacokinetics

It’s known that the compound is a pyridine carboxylate metabolite of tryptophan , which suggests that it might be metabolized in the body through similar pathways as tryptophan.

Result of Action

The result of 6-(methoxycarbonyl)picolinic acid’s action is the inhibition of the function of ZFPs . This can potentially lead to the disruption of various biological processes, including viral replication and packaging, and normal cell homeostatic functions . The compound has been shown to have anti-viral properties in vitro and in vivo .

Action Environment

The action, efficacy, and stability of 6-(methoxycarbonyl)picolinic acid can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of a one-dimensional chain coordination polymer by in situ hydrolysis with cadmium nitrate . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.

Biochemical Analysis

Biochemical Properties

2,6-Pyridinedicarboxylic acid monomethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as a chemical scavenger, reacting with specific biomolecules to neutralize their activity

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . These effects are essential for understanding how the compound can be used in therapeutic applications and research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For example, it may interact with enzymes, altering their activity and influencing biochemical pathways . Additionally, this compound can affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is crucial for designing experiments and interpreting results accurately.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Pyridinedicarboxylic acid monomethyl ester typically involves the esterification of 2,6-pyridinedicarboxylic acid. This reaction is carried out by reacting 2,6-pyridinedicarboxylic acid with methanol in the presence of an acidic catalyst . The reaction conditions generally include:

    Reactants: 2,6-pyridinedicarboxylic acid and methanol

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Temperature: Room temperature

    Solvent: Methanol

The reaction mixture is stirred overnight, and the product is isolated by removing the solvent, followed by washing and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and controlled addition of reactants to ensure complete conversion and high yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedicarboxylic acid monomethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Acids/Bases: For hydrolysis and esterification reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Pyridinedicarboxylic acid monomethyl ester is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its ability to form coordination complexes and undergo selective hydrolysis makes it valuable in various applications .

Properties

IUPAC Name

6-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIOMFMPIVMLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398575
Record name 2,6-Pyridinedicarboxylic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-36-7
Record name 2,6-Pyridinedicarboxylic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dimethyl 2,6-pyridinedicarboxylate (11.7 g, 59.9 mmol) was dissolved in methanol (300 mL). The solution was cooled in an ice bath while stirring under argon some starting material came back out of solution. Potassium hydroxide (3.52 g, 62.7 mmol) pellets were added and the mixture and it was stirred in an ice bath for 2 h. The mixture was then allowed to gradually warm to room temperature and stirred for 20 h. The solvent was removed under reduced pressure, and the pinkish residue was suspended in ethyl acetate (250 mL). The mixture stirred for 15 minutes and then the potassium salt was collected by filtration and washed with 2×25 mL of ethyl acetate. The solid was dissolved in water (200 mL). The solution was acidified to pH-3 with concentrated hydrochloric acid and extracted with chloroform (4×80 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, evaporated, and dried under vacuum to give the 6-[(methyloxy)carbonyl]-2-pyridinecarboxylic acid (6.71 g, 36.2 mmol, 60.4% yield) as a white solid. LC-MS m/z 182 (M+H)+, 0.75 min (ret time).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

40 g of the pyridine-2,6-dicarboxylic acid N-oxide was dissolved in 100 ml of methanol. 5 ml of sulfuric acid was added to the solution. The admixture was then heated under reflux for 2 hours and allowed, to cool so that crystals were deposited. The crystals thus deposited were filtered to obtain 28 g of 6-methoxycarbonylpyridine-2-carboxylic acid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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